molecular formula C14H12N2O B1278969 5-Amino-2-(4-aminophenyl)benzofuran CAS No. 84102-58-9

5-Amino-2-(4-aminophenyl)benzofuran

Cat. No. B1278969
CAS RN: 84102-58-9
M. Wt: 224.26 g/mol
InChI Key: FKMCNLLISWDXJQ-UHFFFAOYSA-N
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Description

The compound "5-Amino-2-(4-aminophenyl)benzofuran" is a derivative of benzofuran, which is a heterocyclic compound with interesting biological properties. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, characterization, and potential applications. For instance, the first paper discusses the synthesis of 4-amino-2-arylamino-5-(benzofuran-2-oyl)thiazoles, which are benzofuran hybrids with potential antidiabetic activity . The second paper describes the synthesis and characterization of azo-benzoic acids, which, like benzofurans, are aromatic compounds with potential for diverse chemical applications .

Synthesis Analysis

The synthesis of benzofuran derivatives can be complex, involving multiple steps and various reagents. In the first paper, the authors report the mechanochemical synthesis of diaminothiazole-benzofuran hybrids, which is a solvent-less method that offers a rapid and environmentally friendly approach to synthesizing these compounds . This method could potentially be adapted for the synthesis of "5-Amino-2-(4-aminophenyl)benzofuran" by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is crucial for their biological activity. In the first paper, molecular docking studies were used to predict the interaction of the synthesized compounds with enzymes involved in diabetes, suggesting that the molecular structure of these compounds is compatible with the active sites of the enzymes . Similarly, the molecular structure of "5-Amino-2-(4-aminophenyl)benzofuran" would be expected to play a significant role in its chemical and biological properties.

Chemical Reactions Analysis

The chemical reactivity of benzofuran derivatives can be influenced by the presence of functional groups and the overall molecular structure. The second paper discusses the acid-base dissociation and azo-hydrazone tautomerism of azo-benzoic acids in solution, which are influenced by solvent composition and pH . These types of reactions could also be relevant for "5-Amino-2-(4-aminophenyl)benzofuran," depending on its specific functional groups and the conditions under which it is studied.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives, such as solubility, melting point, and stability, are important for their practical applications. While the papers provided do not directly discuss these properties for "5-Amino-2-(4-aminophenyl)benzofuran," they do provide methods for characterizing similar compounds. For example, spectroscopic techniques such as NMR, UV-VIS, and IR were used to characterize the structures of azo-benzoic acids . These techniques could be applied to determine the physical and chemical properties of "5-Amino-2-(4-aminophenyl)benzofuran."

Scientific Research Applications

Benzofuran Derivatives

Benzofuran compounds, including “5-Amino-2-(4-aminophenyl)benzofuran”, are ubiquitous in nature . They have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications .

  • Summary of Application : Benzofuran compounds have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These substances are potential natural drug lead compounds .
  • Methods of Application : The methods of application or experimental procedures vary depending on the specific application. For example, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade . Another benzofuran ring is constructed by proton quantum tunneling .
  • Results or Outcomes : The outcomes also depend on the specific application. For instance, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
  • Antimicrobial Agents

    • Summary of Application : Benzofuran and its derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .
    • Methods of Application : The methods of application or experimental procedures vary depending on the specific application. For example, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade .
    • Results or Outcomes : The outcomes also depend on the specific application. For instance, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
  • Neurotransmitter Release Mediation

    • Summary of Application : Some benzofuran derivatives, such as 5-(2-Aminopropyl)-2,3-dihydrobenzofuran (5-APDB), are putative entactogen drugs of the phenethylamine and amphetamine classes . These compounds stimulate the impulse propagation mediated transmitter release of the neurotransmitters dopamine, norepinephrine, and serotonin in the brain .
    • Methods of Application : The methods of application or experimental procedures would involve administering the compound and observing its effects on neurotransmitter release in the brain .
    • Results or Outcomes : The outcomes would depend on the specific application and experiment, but could include changes in neurotransmitter release and associated behaviors .
  • Antiviral Agents

    • Summary of Application : Some benzofuran derivatives have been found to exhibit antiviral effects . For example, a benzofuran derivative found in Eupatorium adenophorum exhibits antiviral effects against RSV LONG and A2 strains .
    • Methods of Application : The methods of application or experimental procedures would involve administering the compound and observing its effects on viral activity .
    • Results or Outcomes : The outcomes would depend on the specific application and experiment, but could include changes in viral activity .
  • Treatment of Skin Diseases

    • Summary of Application : Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis .
    • Methods of Application : The methods of application or experimental procedures would involve administering the compound and observing its effects on skin conditions .
    • Results or Outcomes : The outcomes would depend on the specific application and experiment, but could include improvements in skin conditions .

Safety And Hazards

The compound is a skin irritant and can cause severe eye irritation . It’s advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

properties

IUPAC Name

2-(4-aminophenyl)-1-benzofuran-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c15-11-3-1-9(2-4-11)14-8-10-7-12(16)5-6-13(10)17-14/h1-8H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKMCNLLISWDXJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(O2)C=CC(=C3)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70455447
Record name 2-(4-Aminophenyl)-1-benzofuran-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70455447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-(4-aminophenyl)benzofuran

CAS RN

84102-58-9
Record name 2-(4-Aminophenyl)-1-benzofuran-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70455447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-2-(4-aminophenyl)benzofuran
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Then, 12.42 g (1.0 equivalent) of the obtained 2-(p-nitrophenyl)-5-nitrobenzofurane was added to 48.85 g (20.0 equivalents) of a 100 mesh iron powder previously activated by 0.5 ml of concentrated hydrochloric acid in 150 ml of a mixed solvent of 1,4-dioxane and water in proportions of 1:1, and the resulting mixture was refluxed by heating at about 110° C. for 2 hours and heavily stirred. The hot supernatant was filtered with Celite immediately after confirming a completion of the reaction by TLC (Thin-Layer Chromatography). The residual material was adequately washed with hot 1,4-dioxane and filtered. This operation was repeated three or four times, and then filtrates were combined and concentrated by an evaporator. After concentration, recrystallization was carried out with ethanol to obtain 7.1 g of orange-colored 2-(p-aminophenyl)-5-aminobenzofurane (amino compound A) at an yield of 90%.
Quantity
12.42 g
Type
reactant
Reaction Step One
[Compound]
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100
Quantity
48.85 g
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reactant
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catalyst
Reaction Step One
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0.5 mL
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reactant
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reactant
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[Compound]
Name
mixed solvent
Quantity
150 mL
Type
solvent
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solvent
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